
4-Bromophthalonitrile
Overview
Description
4-Bromophthalonitrile, also known as 4-bromo-1,2-benzenedicarbonitrile, is an organic compound with the molecular formula C8H3BrN2. It is a white to pale beige crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phthalocyanine dyes and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophthalonitrile can be synthesized through the bromination of phthalonitrile. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. One common method involves the use of bromine in acetic acid as a solvent, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: In an industrial setting, this compound is often produced via the oxidative ammonolysis of 4-bromo-o-xylene. This process involves the use of a catalyst, such as vanadium-antimony-bismuth-zirconium on gamma-alumina, to facilitate the reaction. The process is carried out at high temperatures and results in a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophthalonitrile
Biological Activity
4-Bromophthalonitrile (C₈H₃BrN₂) is a halogenated derivative of phthalonitrile that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. One common method includes the bromination of phthalonitrile using hydrobromic acid and sodium nitrite to form a diazonium salt, which is then reacted with copper(I) bromide. This method has been documented to yield the compound efficiently, with various modifications reported in literature to optimize yields and purity .
- Molecular Formula : C₈H₃BrN₂
- Molecular Weight : 211.02 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as DMSO and pyridine.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it was found to possess significant inhibitory effects. For instance, a study demonstrated that derivatives of phthalonitrile, including this compound, showed enhanced antibacterial activity compared to non-brominated analogs .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Non-brominated analog | E. coli | >128 µg/mL |
Non-brominated analog | S. aureus | >128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. A recent study explored its effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells through the activation of specific pathways associated with cell death .
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 cells, indicating a moderate level of cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Specifically, it has been suggested that the bromine substituent enhances the electron density on the aromatic ring, facilitating interactions with target proteins .
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study evaluated the antimicrobial efficacy of several halogenated phthalonitriles, including this compound. The results indicated that halogenation significantly enhances antimicrobial properties compared to their non-halogenated counterparts . -
Anticancer Research :
In vitro studies on breast and cervical cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Organic Synthesis
4-Bromophthalonitrile is frequently utilized in organic synthesis as a precursor for the preparation of phthalocyanine derivatives and other complex organic molecules. The compound can undergo various reactions, such as nucleophilic substitutions and cyclization processes, to yield functionalized phthalocyanines, which are valuable in dye and pigment production.
Table 1: Reactions Involving this compound
Materials Science
In materials science, this compound is significant for its role in developing high-performance polymers and resins. These materials exhibit excellent thermal stability and electrical conductivity, making them suitable for applications in electronic devices and coatings.
Case Study: High-Conductivity Resins
Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical properties, leading to applications in flexible electronics and sensors. The compound's ability to form stable bonds with various substrates contributes to the durability of these materials under operational stress.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives have exhibited various biological activities, including anticancer and antimicrobial properties.
Table 2: Biological Activities of this compound Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
4-Aminophthalonitrile | Anticancer | HeLa cells | |
Substituted Phthalocyanines | Antimicrobial | E. coli |
Photophysical Properties
The photophysical properties of this compound derivatives have been explored for applications in photodynamic therapy (PDT). The ability of these compounds to absorb light and generate reactive oxygen species makes them candidates for cancer treatment modalities.
Case Study: Photodynamic Therapy
Studies have indicated that certain derivatives of this compound demonstrate strong photocytotoxic effects against cancer cell lines, suggesting their potential use in PDT protocols. The effectiveness of these compounds can be attributed to their ability to produce singlet oxygen upon irradiation, which selectively induces apoptosis in tumor cells.
Properties
IUPAC Name |
4-bromobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAONWRSVQOHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463356 | |
Record name | 4-bromophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-01-4 | |
Record name | 4-bromophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.